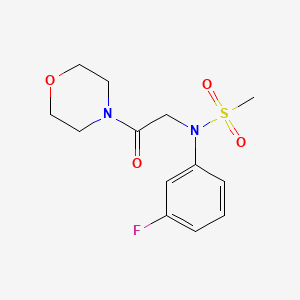
N-(4-chlorobenzyl)-N'-1-naphthylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-N'-1-naphthylurea, commonly known as Nabumetone, is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. It was first synthesized in 1976 by the pharmaceutical company Beecham and was approved for medical use in 1981.
Mécanisme D'action
Nabumetone works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for pain and swelling. By inhibiting COX enzymes, Nabumetone reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Nabumetone has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of prostaglandins. It also has analgesic properties, reducing pain by blocking the transmission of pain signals in the nervous system. Nabumetone has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
Nabumetone has a number of advantages and limitations for lab experiments. Its anti-inflammatory and analgesic properties make it a useful tool for studying inflammation and pain. However, its effects can be variable and depend on a number of factors, such as the dose and route of administration. Additionally, Nabumetone can have side effects, such as gastrointestinal bleeding, which can limit its use in certain experiments.
Orientations Futures
There are a number of future directions for the study of Nabumetone. One area of research is the development of new formulations and delivery methods to improve its efficacy and reduce its side effects. Another area of research is the study of its potential use in the treatment of cancer. Additionally, further studies are needed to better understand its mechanism of action and its effects on different cell types and tissues.
Méthodes De Synthèse
Nabumetone is synthesized through a multistep process starting with the reaction of 1-naphthylamine with phosgene to form 1-naphthyl isocyanate. This is then reacted with 4-chlorobenzylamine to form Nabumetone.
Applications De Recherche Scientifique
Nabumetone has been extensively studied for its anti-inflammatory and analgesic properties. It is used in the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. It has also been studied for its potential use in cancer treatment as it has been shown to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-naphthalen-1-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O/c19-15-10-8-13(9-11-15)12-20-18(22)21-17-7-3-5-14-4-1-2-6-16(14)17/h1-11H,12H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHSLRXBXIXEDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chlorobenzyl)-N'-(1-naphthyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{5-[(2-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5801329.png)
![1-[(2-fluorophenoxy)acetyl]pyrrolidine](/img/structure/B5801335.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5801343.png)

![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5801364.png)
![N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5801372.png)







![N-(tert-butyl)-3-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5801428.png)